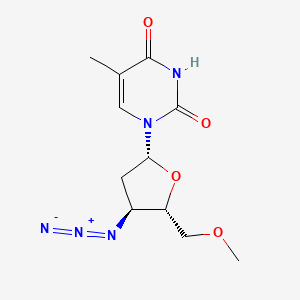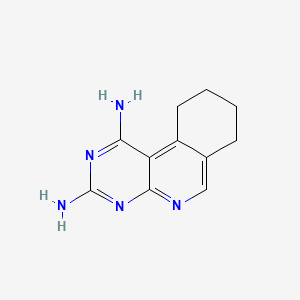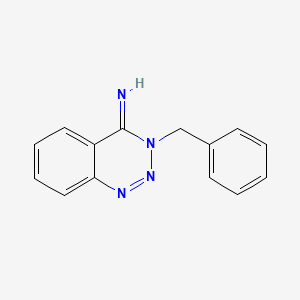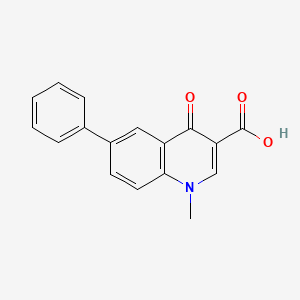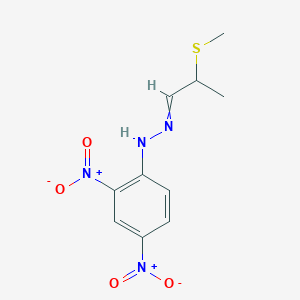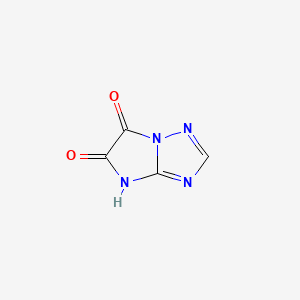
Diocaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diocaine is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is a colorless, crystalline solid with a mild odor. The compound is primarily used as a local anesthetic and has been studied for its potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
Diocaine can be synthesized through several methods, with the most common involving the reaction of p-aminobenzoic acid with diethylaminoethanol. This reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the ester bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reaction but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Diocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often studied for their pharmacological properties.
Reduction: The compound can be reduced to its corresponding amine, which may have different biological activities.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether.
Substitution: Nucleophiles such as hydroxide ions or amines are used in basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces various oxidized metabolites.
Reduction: Yields the corresponding amine.
Substitution: Results in the formation of substituted derivatives with different functional groups.
科学的研究の応用
Diocaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and other organic reactions.
Biology: Investigated for its effects on cellular processes and as a tool to study membrane permeability.
Medicine: Primarily used as a local anesthetic in minor surgical procedures and dental work. It is also studied for its potential use in treating certain neurological conditions.
Industry: Employed in the formulation of topical anesthetic creams and gels.
作用機序
Diocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade inhibits the transmission of pain signals to the brain, resulting in localized numbness. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission.
類似化合物との比較
Diocaine is often compared to other local anesthetics such as lidocaine and procaine. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure, which provides certain advantages:
Lidocaine: Known for its rapid onset and intermediate duration of action. This compound, however, may offer a longer duration of anesthesia.
Procaine: Has a slower onset and shorter duration compared to this compound. This compound’s structure allows for better penetration and longer-lasting effects.
List of Similar Compounds
- Lidocaine
- Procaine
- Bupivacaine
- Tetracaine
This compound’s unique properties make it a valuable compound in both research and clinical settings, offering distinct advantages over other local anesthetics.
特性
CAS番号 |
537-76-8 |
|---|---|
分子式 |
C20H23ClN2O2 |
分子量 |
358.9 g/mol |
IUPAC名 |
N,N'-bis(4-prop-2-enoxyphenyl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-4-14-23-19-10-6-17(7-11-19)21-16(3)22-18-8-12-20(13-9-18)24-15-5-2;/h4-13H,1-2,14-15H2,3H3,(H,21,22);1H |
InChIキー |
UBVZBKAQELDFRH-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=C(C=C1)OCC=C)NC2=CC=C(C=C2)OCC=C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)


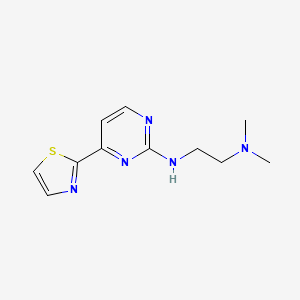
![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
